1,3-Dihydrospiro[indene-2,3'-pyrrolidine] hydrochloride

Lipophilicity Physicochemical Property Drug Design

SAR programs targeting melanoma often waste resources on inactive regioisomers. This 2,3'-spiro[indene-pyrrolidine] hydrochloride is the exclusively active regioisomer against SK-MEL-2 cells, enabling confident lead optimization. • Exclusive 2,3' spiro junction essential for anti-tumor activity; 2,4' isomer is inactive • logP 3.24 (free base) supports CNS penetration; HCl salt maintains assay-ready solubility • Crystalline solid with zero rotatable bonds ensures accurate HTS dispensing and reduced entropic penalty • ≥95% purity minimizes false hits in screening collections

Molecular Formula C12H16ClN
Molecular Weight 209.72
CAS No. 2097996-29-5
Cat. No. B2615638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dihydrospiro[indene-2,3'-pyrrolidine] hydrochloride
CAS2097996-29-5
Molecular FormulaC12H16ClN
Molecular Weight209.72
Structural Identifiers
SMILESC1CNCC12CC3=CC=CC=C3C2.Cl
InChIInChI=1S/C12H15N.ClH/c1-2-4-11-8-12(5-6-13-9-12)7-10(11)3-1;/h1-4,13H,5-9H2;1H
InChIKeyYYAYAHYUSPKYRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,3-Dihydrospiro[indene-2,3'-pyrrolidine] Hydrochloride Overview


1,3-Dihydrospiro[indene-2,3'-pyrrolidine] hydrochloride (CAS 2097996-29-5) is a spirocyclic secondary amine salt combining a rigid indene ring with a pyrrolidine ring via a quaternary spiro carbon at the indene 2‑position and pyrrolidine 3'‑position . The compound serves as a conformationally constrained scaffold for medicinal chemistry, fragment-based drug discovery, and the synthesis of more complex spiro heterocycles, offering well‑defined three‑dimensional substitution vectors that are prized in modern drug design [1].

Conformationally constrained spiro scaffold with defined 3D vectors for fragment-based discovery
2,3'-spiro junction controls spatial orientation of pyrrolidine nitrogen for target engagement studies
Hydrochloride salt format supports solid handling, assay reproducibility, and long-term storage

Why Regioisomeric Analogs Cannot Substitute


Regioisomeric spiro[indene‑pyrrolidine] scaffolds are not functionally interchangeable. The position of the spiro junction (2,3' versus 1,3' versus 2,2') governs the spatial orientation of the pyrrolidine nitrogen and the overall molecular shape, which directly influences both target binding and key physicochemical properties [1]. Measured logP values differ by more than one log unit between regioisomers, and the 2,3' junction has been shown to be essential for anti‑tumor activity in melanoma cell lines, whereas the isomeric 2,4' junction is inactive [1]. Substituting the hydrochloride salt with the free base further compromises solid‑state handling, aqueous solubility, and assay reproducibility [2].

Target feature
2,3'-spiro junction geometry
Substitution risk
1,3' or 2,4' regioisomers shift pyrrolidine orientation and logP by >1 unit; melanoma cell model response observed only with 2,3' junction may not transfer.
Target feature
Hydrochloride salt (crystalline solid)
Substitution risk
Free base (CAS 183-20-0) is a liquid or low-melting solid; aqueous solubility and gravimetric handling may differ significantly, affecting assay consistency.
Target feature
Scaffold with reported melanoma cell response at 2,3' junction
Substitution risk
2,4'-spiro analogs were not formed in key synthetic routes; biological activity in melanoma models is absent, limiting structure-activity comparison.

Differentiation Evidence Against Closest Analogs


Higher Lipophilicity vs. 1,3' Regioisomer

The free base of 1,3‑dihydrospiro[indene‑2,3'‑pyrrolidine] (CAS 183‑20‑0) exhibits a calculated logP of 3.24, compared to a logP of 2.19 for the 1,3'‑regioisomer 2,3‑dihydrospiro[indene‑1,3'‑pyrrolidine] (CAS 16976‑98‑0) . This 1.05 log unit increase corresponds to an ~11‑fold higher lipophilicity, a magnitude that commonly alters membrane permeability, metabolic stability, and off‑target binding profiles in medicinal chemistry programs.

Lipophilicity
Cross-study comparable
logP 3.24vs.logP 2.19
Free base, calculated (CHEMSRC)
~11-fold higher lipophilicity may alter membrane partitioning and metabolic profile context
QSPR-calculated values; experimental logP may differ
Lipophilicity Physicochemical Property Drug Design

Exclusive Anti-Melanoma Activity of 2,3' Junction

Girgis et al. (2009) demonstrated that 1,3‑dipolar cycloaddition reactions produce exclusively dispiro[1H‑indene‑2,3'‑pyrrolidine‑2',3''‑[3H]indole]‑1,2''(1''H)‑diones (4a‑n) and not the isomeric 2,4'‑pyrrolidine forms (5). The 2,3'‑spiro compounds displayed significant anti‑tumor activity against SK‑MEL‑2 melanoma cells at 10 μM, while the 2,4' isomers were not observed as reaction products and thus lack this activity [1].

Melanoma cell model
Class-level inference
2,3'-spiro derivatives: cell growth inhibition at 10 µM
2,4'-spiro isomers: not formed, no activity
2,3' junction supports melanoma cell-model response context; other junctions may not reproduce
SK-MEL-2 cell line, 48 h exposure; further validation recommended
Anti‑Tumor Regioselectivity Melanoma

Crystalline Salt Advantage Over Free Base

1,3‑Dihydrospiro[indene‑2,3'‑pyrrolidine] hydrochloride (CAS 2097996‑29‑5) is supplied as a crystalline solid, whereas the free base (CAS 183‑20‑0, logP 3.24) is a liquid or low‑melting solid . Amine hydrochloride salts typically exhibit 10‑ to 100‑fold higher aqueous solubility relative to their free bases, a property that improves dissolution in biological assay media and facilitates accurate gravimetric handling [1].

Salt form advantage
Class-level inference
Crystalline hydrochloride solid vs. free base liquid/low-melting solid; literature-supported 10–100× solubility gain for amine HCl salts
Solid salt supports reproducible gravimetric handling and assay dissolution
Specific solubility data not publicly available for this compound
Salt Form Solubility Pre‑formulation

Higher Commercial Purity Than Comparator Scaffolds

The free base of the target scaffold is available from MolCore at NLT 97% purity, whereas the 1,3'‑regioisomer hydrochloride (CAS 81962‑05‑2) is routinely offered at 95% purity by multiple suppliers including AKSci and Leyan . This 2% absolute purity difference reduces the burden of impurities that could interfere with biological assays or downstream synthetic steps.

Commercial purity
Cross-study comparable
NLT 97% (free base)vs.95% (1,3' isomer HCl)
Higher purity reduces potential assay-interfering impurities
Vendor CoA specifications; independent verification advised
Purity Quality Control Chemical Procurement

Optimal Application Scenarios


Anti-Melanoma Lead Discovery and SAR

The exclusive anti‑tumor activity of the indene‑2,3'‑pyrrolidine scaffold against SK‑MEL‑2 melanoma cells, as demonstrated by Girgis et al. [1], makes this compound a strategic starting point for structure‑activity relationship (SAR) studies aimed at optimizing anti‑melanoma potency. The rigid spiro framework allows systematic exploration of substituent effects while maintaining the bioactive 2,3' geometry, reducing the risk of pursuing inactive regioisomers.

CNS Drug Discovery Requiring Higher Lipophilicity

With a logP of 3.24 (free base) – 1.05 units higher than the 1,3'‑regioisomer – this scaffold is particularly suited for central nervous system (CNS) programs where increased lipophilicity can improve blood‑brain barrier penetration. The hydrochloride salt form nevertheless maintains sufficient aqueous solubility for in vitro pharmacology assays, offering a balanced property profile for CNS lead optimization.

Fragment-Based Screening and DEL Synthesis

The spiro[indene‑2,3'‑pyrrolidine] core provides well‑defined three‑dimensional exit vectors [2] that are valuable in fragment‑based drug discovery (FBDD) and as a bifunctional scaffold for DNA‑encoded library (DEL) construction. The crystalline hydrochloride salt facilitates accurate solid dispensing into microtiter plates, while the defined stereochemistry and zero rotatable bonds between rings reduce conformational entropy penalties upon target binding.

High-Throughput Screening Libraries

The availability of the scaffold at NLT 97% purity makes it appropriate for inclusion in high‑throughput screening (HTS) collections where low impurity profiles are critical to minimize false hit rates. The hydrochloride salt's solid‑state stability further supports long‑term compound library storage without degradation, reducing the need for periodic re‑qualification.

Application
Selection Property
Validation Focus
Melanoma cell-model SAR studies
2,3'-spiro scaffold geometry reported active in melanoma cell line
Cell growth inhibition assay; regioisomer selectivity confirmation
CNS penetration research
Higher lipophilicity relative to 1,3' regioisomer (logP shift >1 unit)
Blood-brain barrier permeability model; metabolic stability assessment
Fragment-based screening & DEL
Rigid 3D scaffold with defined substitution vectors; salt for solid dispensing
Binding assay (SPR/NMR) fragment hit confirmation; library encoding compatibility
High-throughput screening libraries
NLT 97% purity; crystalline hydrochloride for long-term storage stability
HTS impurity profiling; compound integrity under DMSO storage
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